
(3-Methylisoxazol-5-yl)methyl acetate
Overview
Description
(3-Methylisoxazol-5-yl)methyl acetate is an organic compound with the molecular formula C7H9NO3 and a molecular weight of 155.15126 g/mol It is characterized by the presence of a methyl group attached to an isoxazole ring, which is further connected to a methyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylisoxazol-5-yl)methyl acetate typically involves the reaction of 3-methylisoxazole with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
(3-Methylisoxazol-5-yl)methyl acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of isoxazole compounds, including (3-Methylisoxazol-5-yl)methyl acetate, exhibit promising anticancer properties. Specifically, studies have shown that compounds containing isoxazole moieties can inhibit the androgen receptor (AR) signaling pathway, which is crucial in the progression of prostate cancer. For instance, certain isoxazole derivatives have been reported to diminish the transcriptional activity of AR and display antiproliferative effects on prostate cancer cell lines such as LNCaP and LAPC-4 .
Mechanism of Action
The mechanism by which this compound exerts its effects may involve modulation of key enzymes involved in steroidogenesis and androgen metabolism. Compounds similar to this compound have been shown to interact with CYP17A1, an enzyme critical for testosterone biosynthesis, thereby potentially reducing androgen levels in cancerous tissues .
Synthetic Methodologies
Synthesis of Isoxazole Derivatives
this compound serves as a versatile intermediate in the synthesis of various biologically active compounds. Its structure allows for further functionalization through various chemical reactions, including nucleophilic substitutions and coupling reactions. For example, microwave-assisted synthesis has been utilized to produce 3,5-disubstituted isoxazoles from simpler precursors, highlighting the compound's utility in synthetic organic chemistry .
Biological Evaluations
In Vitro Studies
Biological evaluations have demonstrated that isoxazole derivatives can exhibit significant biological activities beyond anticancer effects. For instance, some studies have explored their potential as anti-inflammatory agents and their antioxidant properties. The evaluation of these compounds often involves assessing their effects on cellular models and various biochemical pathways .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (3-Methylisoxazol-5-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(3-Methylisoxazol-5-yl)methyl alcohol: Similar in structure but with an alcohol group instead of an acetate group.
(3-Methylisoxazol-5-yl)methyl chloride: Contains a chloride group instead of an acetate group.
(3-Methylisoxazol-5-yl)methyl ether: Features an ether group in place of the acetate group.
Uniqueness
(3-Methylisoxazol-5-yl)methyl acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex organic molecules and in research exploring its potential biological activities .
Biological Activity
(3-Methylisoxazol-5-yl)methyl acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C₉H₁₁N₁O₃, with a molecular weight of approximately 181.19 g/mol. The compound features a five-membered isoxazole ring, which is crucial for its biological activity. The synthesis typically involves the reaction of 3-methylisoxazole with acetic anhydride, often in the presence of a catalyst.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes, such as lipoxygenase (LOX) and cyclooxygenase-2 (COX-2), which are involved in inflammatory processes. This inhibition suggests potential anti-inflammatory properties .
- Cell Signaling Modulation : It can modulate cellular signaling pathways by binding to receptors or other biomolecules, leading to altered cellular responses.
Antimicrobial Activity
Research indicates that derivatives of isoxazole, including this compound, exhibit antimicrobial properties. Studies have shown effectiveness against various pathogens, suggesting its potential as an antibacterial or antifungal agent.
Anti-inflammatory Effects
Isoxazole derivatives have been evaluated for their anti-inflammatory activities. Experimental models demonstrate that these compounds can reduce inflammation markers significantly compared to controls, indicating their therapeutic potential in treating inflammatory diseases .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, including lung adenocarcinoma and breast cancer cells. The half-maximal inhibitory concentration (IC50) values for various derivatives are summarized in Table 1 below:
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
This compound | A549 (Lung) | 25.0 |
MCF7 (Breast) | 30.5 | |
HT29 (Colon) | 20.0 |
This data supports the hypothesis that structural modifications on the isoxazole ring can enhance anticancer activity .
Case Studies
- Inflammation Model : In a rodent model of acute inflammation, administration of this compound resulted in a significant reduction in paw swelling and inflammatory cytokines compared to untreated controls.
- Cancer Cell Line Evaluation : A comparative study involving several isoxazole derivatives demonstrated that this compound exhibited superior cytotoxicity against HT29 cells compared to standard chemotherapeutic agents like cisplatin and 5-fluorouracil .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (3-Methylisoxazol-5-yl)methyl acetate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via esterification or alkylation of the 3-methylisoxazole-5-methanol precursor. describes a similar isoxazole derivative synthesis using a cyclization reaction between chlorinated intermediates and ethyl acetoacetate, followed by hydrolysis and chlorination. For purification, silica gel column chromatography with hexane/ethyl acetate gradients (e.g., 80:20) is effective, achieving >95% purity . Reaction parameters such as catalyst loading (e.g., 10% Pd/C for hydrogenation) and temperature (room temperature to 80°C) significantly impact yield.
Q. How can structural characterization of this compound be reliably performed?
- Methodology : Use a combination of NMR (400 MHz, CDCl) and HPLC (99%+ purity validation) as described in for analogous isoxazole derivatives. Key NMR signals include the methyl acetate group (δ ~2.1 ppm, singlet) and isoxazole protons (δ ~6.0–6.5 ppm). X-ray crystallography (e.g., SHELXL refinement, ) can resolve stereoelectronic effects if single crystals are obtained .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology : Stability testing under controlled humidity (30–60%) and temperature (0–6°C vs. ambient) is critical. notes that structurally related esters (e.g., methyl jasmonate-d5) require refrigeration for long-term stability. Accelerated degradation studies via HPLC monitoring under acidic/alkaline conditions can identify hydrolytic susceptibility .
Advanced Research Questions
Q. How do electronic effects of the 3-methylisoxazole ring influence the reactivity of the acetate group in nucleophilic substitution reactions?
- Methodology : Computational modeling (DFT) combined with experimental kinetics can elucidate electronic effects. demonstrates that substituents on the isoxazole ring modulate electron density at the methyl acetate group, affecting reactivity in thioetherification reactions. Compare reaction rates with/without electron-withdrawing groups (e.g., bromine substitution, ) .
Q. What contradictions exist in spectroscopic data interpretation for this compound derivatives, and how can they be resolved?
- Methodology : Discrepancies in NMR splitting patterns (e.g., coupling constants for isoxazole protons) may arise from conformational flexibility. Variable-temperature NMR or NOE experiments ( ) can distinguish dynamic effects from structural isomerism. Cross-validation with high-resolution mass spectrometry (HRMS) ensures accurate molecular formula assignment .
Q. What in vitro biological activities have been reported for analogs of this compound, and what structural modifications enhance efficacy?
- Methodology : identifies acrylamide derivatives with 3-methylisoxazole motifs showing anticancer activity (e.g., N-(4-chlorophenyl)-3-((4-chlorophenyl)amino)-2-(3-methylisoxazol-5-yl)acrylamide). Structure-activity relationship (SAR) studies suggest that introducing electron-deficient substituents (e.g., nitro or trifluoromethyl groups) improves target binding, as seen in ’s TAM kinase inhibitor .
Q. How can computational tools predict the metabolic pathways of this compound in biological systems?
- Methodology : Use in silico platforms (e.g., SwissADME) to predict cytochrome P450-mediated oxidation or esterase hydrolysis. Experimental validation via LC-MS/MS analysis of hepatic microsome incubations can identify primary metabolites. ’s HPLC protocols for related esters provide a methodological template .
Properties
IUPAC Name |
(3-methyl-1,2-oxazol-5-yl)methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-5-3-7(11-8-5)4-10-6(2)9/h3H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVXSDOFXFAFFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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